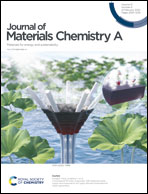Design and synthesis of a fluoro-silane amine monomer for novel thin film composite membranes to dehydrate ethanolviapervaporation
Journal of Materials Chemistry A Pub Date: 2013-07-08 DOI: 10.1039/C3TA11728F
Abstract
A novel hybrid organic–inorganic

Recommended Literature
- [1] The photoluminescence of phosphine complexes of d10 metals
- [2] High and robust performance of H2O2 fuel cells in the presence of scandium ion†
- [3] Cellular microparticles for tumor targeting delivery: from bench to bedside
- [4] Recording pyrometers
- [5] Novel core/shell CoSe2@PPy nanoflowers for high-performance fiber asymmetric supercapacitors†
- [6] Front cover
- [7] Specific pH effect for selective colorimetric assay of glutathione using anti-aggregation of label-free gold nanoparticles†
- [8] Out-of-equilibrium biomolecular interactions monitored by picosecond fluorescence in microfluidic droplets†
- [9] High yield DNA fragmentation using cyclical hydrodynamic shearing
- [10] Influence of Li2O2 morphology on oxygen reduction and evolution kinetics in Li–O2 batteries†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 107016-79-5
-
CAS no.: 129541-40-8









